![molecular formula C23H16F3NO3S B2553721 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 1326894-35-2](/img/structure/B2553721.png)
6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one" is a fluorine-substituted quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities, including anti-inflammatory and antitumor properties. The presence of fluorine atoms in the structure is often associated with enhanced biological activity and improved pharmacokinetic properties.
Synthesis Analysis
The synthesis of fluorine-substituted quinolinones can involve Michael addition reactions, as seen in the generation of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . These reactions can yield a pair of isomers with chiral carbon atoms. The solubility of these compounds can be significantly improved, which is beneficial for their potential use in biological applications.
Molecular Structure Analysis
X-ray crystallographic analysis is a common technique used to determine the molecular structure of quinolinones. It can confirm the position of nucleophilic amination and defluorination reactions, as demonstrated in the synthesis of 7-cycloalkylimino substituted 3-amino-6-fluoro-2-methyl-3H-quinazolin-4-ones . The precise molecular structure is crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
Fluorine atoms in quinolinones can undergo various chemical reactions. For instance, in the case of ciprofloxacin, a related fluoroquinolone, irradiation in water can lead to the substitution of the fluorine atom with a hydroxyl group . The reactivity of fluorine in these compounds can be influenced by the presence of other functional groups and the pH of the environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-substituted quinolinones, such as solubility, can be significantly improved by structural modifications . These properties are essential for the compound's bioavailability and efficacy. The presence of fluorine can also affect the compound's photostability and reactivity, as seen in the photochemistry of ciprofloxacin .
Case Studies
The anti-inflammatory activity of fluorine-substituted quinolinones has been investigated, with some derivatives showing potential inhibitory effects on LPS-induced NO secretion . Additionally, the cytotoxic effects of 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones on cancer cell lines have been studied, with structure-cytotoxicity relationships being established to guide the design of novel antitumor agents .
科学的研究の応用
Photochemistry and Photostability
Quinoline derivatives have been studied for their photochemical behavior, including the process of heterolytic defluorination. This reaction pathway generates aryl cations in solution, which is significant for understanding the phototoxicity of these compounds when used as antibacterial agents in therapy. The efficiency of defluorination and the photostability of these molecules can vary with substitution patterns, influencing their suitability for various applications, including in medicinal chemistry (Fasani et al., 1999).
Metabolic Fate and Toxicology
The metabolic fate of synthetic cannabinoid receptor agonists structurally related to quinoline sulfonamides has been explored to identify in vitro phase I and II metabolites. Understanding the metabolism of these compounds, including the role of human carboxylesterases in ester hydrolysis, is crucial for developing analytical targets for toxicological screenings. This research underscores the importance of metabolism in the design of new compounds with pharmaceutical potential (Richter et al., 2022).
Synthesis and Chemical Transformations
Quinoline derivatives have been synthesized and transformed into various functionalized molecules, demonstrating the versatility of quinoline as a core structure in organic synthesis. These studies include the synthesis of o-quinodimethanes and their cycloaddition products, highlighting the potential of quinoline derivatives in synthesizing complex organic structures with applications in pharmaceuticals and materials science (Lenihan & Shechter, 1999).
Fluorination and Drug Design
The impact of fluorination on the properties of quinoline derivatives has been a subject of research, with studies showing that specific fluorination patterns can significantly affect the biological activity and pharmacokinetics of these compounds. Fluorinated quinolines have been synthesized and evaluated for their antibacterial potency, providing insights into the design of new antimicrobial agents (Chu et al., 1987).
Anticancer Activity
Investigations into the anticancer activity of quinoline derivatives have identified potent compounds with mechanisms involving apoptosis induction and cell growth inhibition. These studies contribute to the development of novel anticancer agents, underscoring the therapeutic potential of quinoline-based molecules in treating malignancies (Wang et al., 2009).
特性
IUPAC Name |
6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-3-2-4-17(9-14)31(29,30)22-13-27(12-15-5-7-16(24)8-6-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANJARTCLPRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

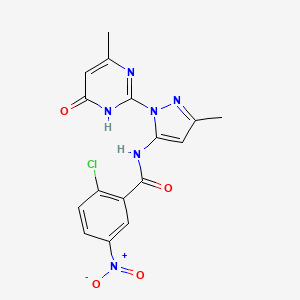

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)
![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)
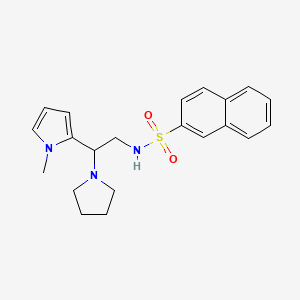
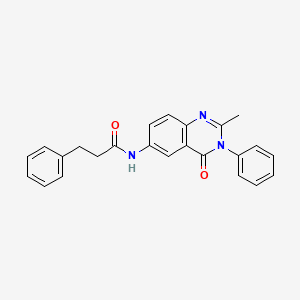
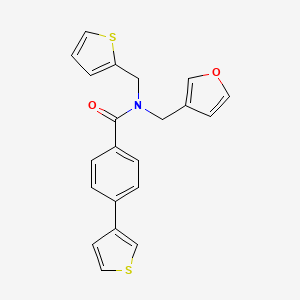
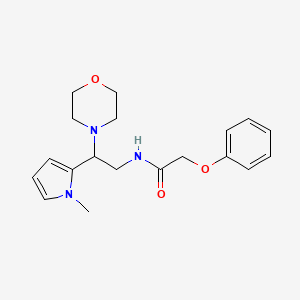

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)
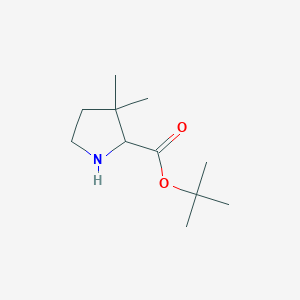
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553659.png)
![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)